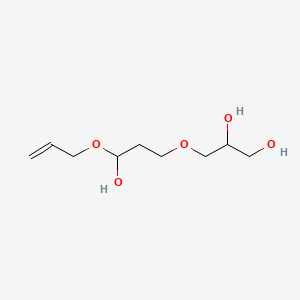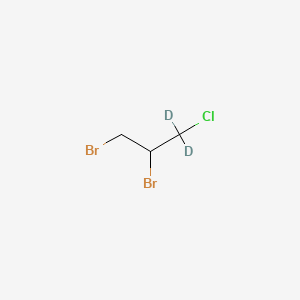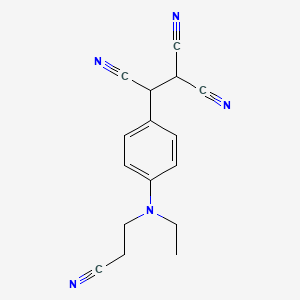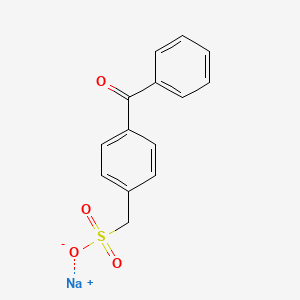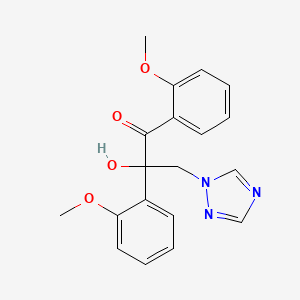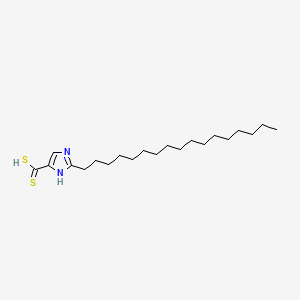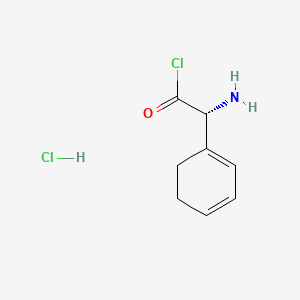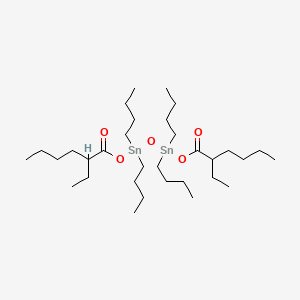
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is an organometallic compound with the molecular formula C40H82O5Sn2. This compound is part of the distannoxane family, which is characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- typically involves the reaction of organotin compounds with carboxylic acids or their derivatives. One common method is the reaction of tetrabutylstannane with 2-ethylhexanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various tin oxides, reduced tin compounds, and substituted distannoxanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- involves its interaction with various molecular targets. The tin-oxygen-tin linkage plays a crucial role in its reactivity and catalytic properties. The compound can coordinate with different substrates, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxododecyl)oxy)-
- Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)-
Uniqueness
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is unique due to its specific alkoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as specific catalytic processes and advanced material development.
Propriétés
Numéro CAS |
45314-70-3 |
|---|---|
Formule moléculaire |
C32H66O5Sn2 |
Poids moléculaire |
768.3 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl(2-ethylhexanoyloxy)stannyl]oxystannyl] 2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.4C4H9.O.2Sn/c2*1-3-5-6-7(4-2)8(9)10;4*1-3-4-2;;;/h2*7H,3-6H2,1-2H3,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
HZXDSDGXMKLONS-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
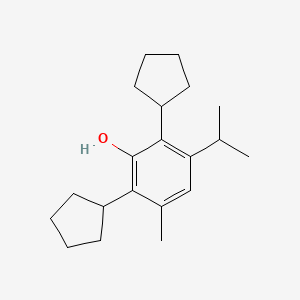
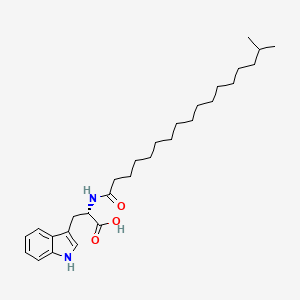
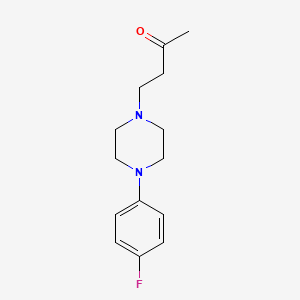
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
